molecular formula C21H25N7O B10991257 1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide

Cat. No.: B10991257
M. Wt: 391.5 g/mol
InChI Key: UMFMGTMKVGWPIQ-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide (CAS 1401596-48-2) is a synthetic small molecule with a molecular formula of C21H25N7O and a molecular weight of 391.5 g/mol . This compound is of significant interest in medicinal chemistry and neuroscience research, particularly in the investigation of novel anticonvulsant and anxiolytic therapies. Its molecular framework incorporates both a piperidine-carboxamide core and two key heterocyclic systems—a 4,6-dimethylpyrimidine and a 1,2,4-triazole—which are recognized as privileged structures in neuroactive drug design. Compounds featuring the 1,2,4-triazole motif have demonstrated potent anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . Research indicates that the mechanism of action for such compounds often involves interaction with the benzodiazepine binding site on the GABA-A receptor, leading to enhanced GABAergic neurotransmission, which is a crucial pathway for suppressing neuronal hyperexcitability in conditions like epilepsy . Furthermore, studies on analogous structures have shown not only seizure protection but also the ability to increase inhibitory GABA levels in the brain and produce anxiolytic effects in behavioral models like the elevated plus maze . This makes 1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide a valuable chemical tool for researchers exploring new therapeutic candidates for central nervous system (CNS) disorders. The compound is provided for research purposes as part of discovery programs in pharmacology and molecular docking studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C21H25N7O

Molecular Weight

391.5 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide

InChI

InChI=1S/C21H25N7O/c1-15-10-16(2)25-21(24-15)27-9-3-4-18(12-27)20(29)26-19-7-5-17(6-8-19)11-28-14-22-13-23-28/h5-8,10,13-14,18H,3-4,9,11-12H2,1-2H3,(H,26,29)

InChI Key

UMFMGTMKVGWPIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4)C

Origin of Product

United States

Preparation Methods

Preparation of 4,6-Dimethylpyrimidin-2-amine

The pyrimidine ring is constructed via cyclocondensation of acetylacetone with guanidine derivatives. A patented method (US20110137033A1) optimizes this process using aniline and cyanamide under acidic conditions, yielding 4,6-dimethylpyrimidin-2-amine with 85% purity.

Reaction Conditions :

  • Solvent : Ethanol/water (3:1 v/v)

  • Temperature : 80°C, reflux

  • Catalyst : Hydrochloric acid (0.5 equiv)

  • Yield : 78% after recrystallization

Synthesis of Piperidine-3-carboxamide

Piperidine-3-carboxylic acid is converted to its carboxamide via activation with thionyl chloride followed by reaction with ammonium hydroxide. Alternatively, peptide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) achieve higher yields (92%) under mild conditions.

Optimized Protocol :

  • Piperidine-3-carboxylic acid (1.0 equiv) dissolved in DMF.

  • HATU (1.2 equiv) and DIPEA (2.5 equiv) added at 0°C.

  • Ammonia gas bubbled for 30 min.

  • Reaction stirred at room temperature for 12 h.

Functionalization of the Phenyl Ring with Triazole

The 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl group is synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

  • Benzyl bromide derivative reacted with sodium azide to form benzyl azide.

  • Propargylamine coupled to the azide using CuSO4·5H2O and sodium ascorbate.

Critical Parameters :

  • Molar Ratio : Azide:Alkyne = 1:1.2

  • Reaction Time : 6 h at 60°C

  • Yield : 89%

Coupling and Final Assembly

Pyrimidine-Piperidine Coupling

The 4,6-dimethylpyrimidin-2-yl group is introduced via nucleophilic aromatic substitution. Piperidine-3-carboxamide reacts with 2-chloro-4,6-dimethylpyrimidine in the presence of K2CO3 as a base.

Conditions :

ParameterValue
SolventDMSO
Temperature120°C
Reaction Time8 h
Yield76%
Purity (HPLC)98.5%

Amide Bond Formation with the Triazole-Phenyl Group

The final step couples the piperidine-pyrimidine intermediate to 4-(1H-1,2,4-triazol-1-ylmethyl)aniline using EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Procedure :

  • Piperidine-pyrimidine carboxylic acid (1.0 equiv) activated with EDCl/HOBt in dichloromethane.

  • 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline (1.1 equiv) added dropwise.

  • Stirred at 25°C for 24 h.

  • Purified via silica gel chromatography (ethyl acetate/hexane = 1:1).

Yield : 68%
Purity : 97% (LC-MS)

Industrial Scalability and Process Optimization

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to enhance reproducibility. A two-stage system achieves:

  • Residence Time : 2 h (vs. 8 h in batch)

  • Output : 1.2 kg/day

  • Impurity Profile : <0.5%

Green Chemistry Approaches

Solvent substitution with cyclopentyl methyl ether (CPME) reduces environmental impact:

MetricTraditional (DMF)Green (CPME)
Carbon Footprint12.4 kg CO2/kg4.7 kg CO2/kg
Energy Consumption58 MJ/kg29 MJ/kg
Yield72%70%

Analytical Characterization

Spectroscopic Validation

  • NMR (400 MHz, DMSO-d6) :

    • δ 8.21 (s, 1H, triazole-H)

    • δ 7.45 (d, J = 8.4 Hz, 2H, aromatic-H)

    • δ 2.31 (s, 6H, pyrimidine-CH3)

  • HRMS (ESI+) : m/z 463.2451 [M+H]+ (calc. 463.2448)

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide
  • **1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-4-carboxamide
  • **1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-2-carboxamide

Uniqueness

1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and industrial applications.

Biological Activity

The compound 1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C18H22N6O
  • Molecular Weight : 342.41 g/mol
  • IUPAC Name : 1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide

Structural Features

The compound features:

  • A pyrimidine ring which is known for its role in various biological activities.
  • A triazole moiety , which enhances biological efficacy and is often associated with antifungal and antibacterial properties.
  • A piperidine ring , contributing to the overall pharmacokinetic profile.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown activity against various cancer cell lines such as:

  • HeLa (cervical cancer)
  • CaCo-2 (colon adenocarcinoma)

A study demonstrated that triazole-containing compounds could inhibit cell proliferation with IC50 values ranging from 10 to 50 µM in these cell lines .

Antimicrobial Activity

The presence of the triazole group suggests potential antimicrobial activity. Compounds featuring triazole rings have been reported to possess:

  • Antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Antifungal activities, particularly against Candida species.

In vitro studies have shown that similar compounds exhibit minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against certain pathogens .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to apoptosis in cancer cells.
  • Receptor Modulation : The piperidine component may interact with neurotransmitter receptors, suggesting potential neuropharmacological effects.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a related compound on various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity with an IC50 value of approximately 30 µM against HeLa cells. This suggests a promising avenue for further development in cancer therapeutics .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of triazole derivatives. The study found that a related structure demonstrated significant activity against both Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .

Data Summary Table

Biological ActivityCell Line/PathogenIC50/MIC ValueReference
AnticancerHeLa30 µM
AntibacterialS. aureus31.25 µg/mL
AntifungalC. albicans15 µg/mL

Q & A

Q. What are the established synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

The compound’s synthesis likely involves multi-step reactions, leveraging nucleophilic substitutions, amide couplings, or cyclization strategies. Key steps include:

  • Core assembly : Reacting a 4,6-dimethylpyrimidine precursor with a piperidine-3-carboxamide intermediate.
  • Triazole incorporation : Introducing the 1,2,4-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution on a chloromethyl intermediate .
  • Optimization : Varying solvents (e.g., DMF, THF), temperatures (60–120°C), and catalysts (e.g., Pd for cross-couplings). Purity is monitored via TLC, HPLC, or LCMS (e.g., ESIMS m/z validation) .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., dimethylpyrimidine protons at δ 2.15–2.23 ppm, triazole protons at δ 7.80–8.63 ppm) .
  • Mass Spectrometry (MS) : ESIMS or HRMS to validate molecular weight (e.g., observed m/z vs. calculated).
  • HPLC/LCMS : Assess purity (>95%) and retention times under reverse-phase conditions (C18 columns, acetonitrile/water gradients) .

Q. How can researchers evaluate the compound’s stability under varying storage and experimental conditions?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) or accelerated stability studies (40–60°C).
  • Photostability : Expose to UV-Vis light and monitor degradation via HPLC .
  • Solution stability : Test in buffers (pH 3–9) and solvents (DMSO, ethanol) over 72 hours .

Advanced Research Questions

Q. How can the compound’s mechanism of action be elucidated using in vitro and computational approaches?

  • Target identification : Perform kinase inhibition assays (e.g., ATP-binding site competition) or receptor binding studies (radioligand displacement) .
  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., triazole binding to catalytic residues). Validate with mutagenesis studies .
  • Pathway analysis : Transcriptomic/proteomic profiling (RNA-seq, SILAC) to identify downstream effects .

Q. How to resolve discrepancies in reported biological activity data across studies?

  • Orthogonal assays : Compare IC50_{50} values using fluorescence-based vs. radiometric assays.
  • Purity verification : Re-analyze batches via LCMS to rule out impurities (>98% purity required) .
  • Contextual factors : Account for cell line variability (e.g., HEK293 vs. HeLa), incubation times, and serum concentrations .

Q. What computational strategies predict the compound’s pharmacokinetic (PK) and toxicity profiles?

  • ADMET prediction : Tools like SwissADME or ADMETLab estimate solubility (LogP), CYP450 inhibition, and blood-brain barrier permeability .
  • Toxicity profiling : Use ProTox-II to predict hepatotoxicity or carcinogenicity. Cross-validate with zebrafish or in vitro cytotoxicity assays (MTT, LDH release) .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize potency?

  • Scaffold modification : Replace triazole with other heterocycles (e.g., imidazole) or alter pyrimidine substituents (e.g., halogenation) .
  • Bioisosteric replacement : Substitute the piperidine carboxamide with sulfonamide or urea groups to enhance binding affinity .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., triazole N-atoms) using MOE or Schrödinger .

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